Cyclizine hydrochloride
概要
説明
シククジリン塩酸塩は、主に制吐薬および制眩薬として使用されるピペラジン誘導体の抗ヒスタミン薬です。 これは、乗り物酔いおよびめまいに伴う吐き気、嘔吐、およびめまいを予防および治療するために一般的に処方されています 。 さらに、術後および薬物誘発性嘔吐の管理に使用されます .
2. 製法
シククジリン塩酸塩は、いくつかの方法で合成できます。
エシュバイラー・クラークメチル化: この方法は、ジフェニルメチルピペラジンのメチル化を含みます.
ベンジドリルブロミドとの反応: 別の方法は、ベンジドリルブロミドをアセトニトリル中で1-メチルピペラジンと反応させて、薬物の臭化水素酸塩を形成することを含みます.
工業生産: シククジリン塩酸塩の調製のための改良されたプロセスは、高収率と純度を保証するために、商業的に実現可能な方法の使用を含みます.
科学的研究の応用
Cyclizine hydrochloride has a wide range of scientific research applications:
作用機序
シククジリン塩酸塩は、いくつかのメカニズムを通じてその効果を発揮します。
ヒスタミン受容体拮抗作用: これは、脳内のヒスタミンH1受容体をブロックし、ヒスタミンの効果を減らし、吐き気と嘔吐を防ぎます.
抗コリン作用: シククジリン塩酸塩は、抗コリン作用を有し、迷路の興奮性と前庭刺激を減らすのに役立ちます.
中枢神経系抑制: 化合物は、中枢神経系抑制効果を持ち、制吐作用と制眩作用に寄与しています.
Safety and Hazards
生化学分析
Biochemical Properties
Cyclizine hydrochloride interacts with histamine H1 receptors, blocking their activity . This interaction is crucial in its role as an antiemetic and antivertigo agent. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Cellular Effects
This compound influences cell function by blocking histamine H1 receptors, which are involved in various cellular processes, including cell signaling pathways . By depressing labyrinth excitability and vestibular stimulation, this compound can affect cell function in the inner ear, which is crucial for maintaining balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its central anticholinergic properties . It binds to and blocks the activity of histamine H1 receptors, thereby exerting its antiemetic and antivertigo effects . This binding interaction can inhibit the activity of enzymes and other biomolecules associated with these receptors .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been reported that this compound produces its antiemetic effect within two hours and lasts approximately four hours .
Dosage Effects in Animal Models
In anesthetized cats, this compound was found to block the vagus response, relax the tone and rhythmic contractions of the ileum, and block injected histamine at low doses (0.5 mgm./kgm.) . Doses up to 8 mgm./kgm. had little or no effect on the pupil, or on injected acetylcholine, epinephrine, or norepinephrine but blocked responses to serotonin .
Metabolic Pathways
This compound is metabolized to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to cyclizine .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound is well absorbed from the gastrointestinal tract .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with histamine H1 receptors, which are located on the cell surface .
準備方法
Cyclizine hydrochloride can be synthesized through several methods:
Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine.
Reaction with Benzhydryl Bromide: Another method involves the reaction of benzhydryl bromide with 1-methylpiperazine in acetonitrile to form the hydrobromide salt of the drug.
Industrial Production: An improved process for the preparation of this compound involves the use of commercially feasible methods to ensure high yield and purity.
化学反応の分析
シククジリン塩酸塩は、さまざまな化学反応を受けます。
酸化: 化合物は、特定の条件下で酸化されて、さまざまな代謝物を形成することができます。
還元: 還元反応は、シククジリン塩酸塩の構造を修飾し、ノルシククジリンの形成につながる可能性があります.
置換: シククジリン塩酸塩を含む置換反応は、さまざまな誘導体の形成につながる可能性があります.
一般的な試薬と条件: 一般的な試薬には、酸化剤、還元剤、アセトニトリルなどのさまざまな溶媒が含まれます。
4. 科学研究アプリケーション
シククジリン塩酸塩は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
シククジリン塩酸塩は、他の類似化合物と比較することができます。
メクリジン: シククジリン塩酸塩とメクリジンはどちらも、乗り物酔いとめまいを治療するために使用される抗ヒスタミン薬です。
ジメンヒドリナート(ドラミン): ジメンヒドリナートは、乗り物酔いにも使用される別の抗ヒスタミン薬です。
プロクロルペラジン: この化合物は、重度の吐き気と嘔吐に使用されますが、フェノチアジン系薬剤に属し、作用機序が異なり、副作用の範囲が広い.
シククジリン塩酸塩は、バランスの取れた有効性と副作用プロファイルにより、多くの患者にとって好ましい選択肢となっています .
特性
IUPAC Name |
1-benzhydryl-4-methylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-25-3 | |
Record name | Cyclizine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclizine hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclizine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclizine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclizine hydrochloride exert its antiemetic effects?
A1: this compound primarily acts as an antagonist at histamine H1 receptors. [] This action helps to suppress the vomiting reflex, especially motion sickness, by blocking the binding of histamine to these receptors in the brain's vomiting center and the vestibular system. [, , ]
Q2: Does this compound affect other neurotransmitter systems besides histamine?
A2: Research indicates that this compound also exhibits anticholinergic properties, suggesting an interaction with muscarinic acetylcholine receptors. [, ] At higher doses, it can block the effects of serotonin. []
Q3: What is the chemical structure and molecular formula of this compound?
A3: this compound is 1-benzhydryl-4-methylpiperazine hydrochloride. Its molecular formula is C18H22N2 · HCl. []
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 302.85 g/mol. []
Q5: Is there X-ray powder diffraction data available for this compound?
A5: Yes, research has reported X-ray powder diffraction data for this compound. Its crystal structure is orthorhombic, belonging to the space group Pna21 (or Pnam), with unit cell dimensions a = 11.816(1) Å, b = 13.609(2) Å, c = 9.999(1) Å, and Z = 4. The calculated density (Dx) is 1.251 g/cm3. []
Q6: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?
A6: Several methods have been developed for the analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique offers accurate and reproducible quantification of this compound in tablets and other dosage forms. [, , , ] Reverse-phase HPLC with UV detection is frequently utilized. [, , ]
- Gas-Liquid Chromatography (GLC): This method, particularly with nitrogen-phosphorus detection, has been successfully used to measure this compound concentrations in biological samples like blood and urine. []
- Ion-Responsive Electrodes: This approach allows for the assay of this compound in tablets through potentiometric titration with sodium tetraphenylborate. []
- Spectrophotometry: Spectrophotometric methods, including modified area under the curve and mean centering of ratio spectra, provide sensitive and selective determination of this compound in various dosage forms, often in combination with other drugs. []
Q7: Have any UPLC methods been developed for the analysis of this compound and its impurities?
A7: Yes, micellar Ultra Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous analysis of this compound and its impurity, benzhydrol. [] These methods utilize a Hypersil gold C8 column and a mobile phase consisting of sodium dodecyl sulphate and acetonitrile, offering improved resolution and sensitivity compared to traditional HPLC techniques.
Q8: Are there formulations designed to enhance the delivery of this compound?
A8: Researchers are exploring intranasal dosage forms using nanocrystals of this compound to potentially improve bioavailability and achieve faster onset of action. [, ]
Q9: What is the typical pharmacokinetic profile of this compound after oral administration?
A9: Following oral administration, this compound is absorbed into the bloodstream. The peak blood concentration (Cmax) is typically observed around 2-4 hours post-dose. [, ] It undergoes hepatic metabolism, and only a small fraction of the administered dose (0.01%) is excreted unchanged in the urine within 24 hours. []
Q10: Has the bioequivalence of different this compound tablet formulations been studied?
A10: Yes, bioequivalence studies have been conducted to compare different brands of this compound tablets. Results from a randomized, open-label, single-dose study indicated bioequivalence between a test formulation and a reference product (Valoid 50 mg) based on the pharmacokinetic parameters Cmax and AUC (area under the curve). []
Q11: What are the primary clinical uses of this compound?
A11: this compound is primarily prescribed for the prevention and treatment of nausea and vomiting associated with various conditions, including:
- Motion sickness: this compound effectively reduces the symptoms of motion sickness, such as nausea, vomiting, and dizziness. [, , , , ]
- Postoperative nausea and vomiting: It can be used to prevent or treat nausea and vomiting following surgical procedures. []
- Vertigo: this compound may provide relief from vertigo, particularly when associated with inner ear disorders. [, , , ]
Q12: Are there any documented cases of this compound intoxication?
A12: Yes, accidental ingestion of this compound, primarily by children, has been reported. Symptoms of intoxication include excitement, ataxia, hallucinations, flushed face, and dilated pupils. []
Q13: How does the effectiveness of this compound in preventing motion sickness compare to other drugs like hyoscine and meclizine hydrochloride?
A13: Controlled trials have been conducted to evaluate the efficacy of this compound compared to other antiemetic agents:
- Meclizine hydrochloride: Meclizine hydrochloride and this compound share similar efficacy profiles in managing motion sickness and vertigo. [, ]
Q14: What are some areas of ongoing research related to this compound?
A14: Current research focuses on:
- Drug delivery: Developing novel drug delivery systems, such as intranasal formulations using nanocrystals, to enhance bioavailability and target specific tissues. [, ]
- Structure-activity relationships: Investigating the relationship between the chemical structure of this compound and its pharmacological activity to potentially design more potent and selective antiemetic agents. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。